Chromium(III) acetylacetonate
Overview
Description
Chromium(III) acetylacetonate, also known as tris(acetylacetonato)chromium(III), is a coordination compound with the chemical formula Cr(C₅H₇O₂)₃. This compound is characterized by its deep maroon color and is commonly used in various scientific applications due to its unique properties. It is soluble in non-polar organic solvents and exhibits paramagnetism, making it useful in nuclear magnetic resonance (NMR) spectroscopy as a relaxation agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(III) acetylacetonate is typically synthesized by reacting chromium(III) oxide with acetylacetone. The reaction proceeds as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone .
Industrial Production Methods: In industrial settings, the synthesis involves dissolving chromium(III) chloride hexahydrate in water, followed by the addition of urea and acetylacetone. The mixture is then heated in a boiling water bath to facilitate the reaction. The product is purified through recrystallization from solvents such as toluene and hexane .
Chemical Reactions Analysis
Types of Reactions: Chromium(III) acetylacetonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound is relatively inert toward substitution but can react with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the formation of redox systems for applications such as flow batteries.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to introduce different functional groups.
Redox Agents: Utilized in oxidation and reduction reactions to modify the oxidation state of chromium.
Major Products:
Substituted Derivatives: Bromo-, nitro-, and formyl-substituted this compound.
Redox Products: Chromium nitride-based metallic coatings.
Scientific Research Applications
Chromium(III) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, including hydrogenation and polymerization reactions.
Biology: Employed in studies involving the interaction of metal complexes with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its redox properties.
Mechanism of Action
The mechanism by which chromium(III) acetylacetonate exerts its effects is primarily through its ability to form stable coordination complexes. The acetylacetonate ligands bind to the chromium ion, creating a chelate ring that stabilizes the complex. This stability allows the compound to participate in various catalytic and redox reactions. The paramagnetic nature of the compound also plays a role in its effectiveness as a relaxation agent in NMR spectroscopy .
Comparison with Similar Compounds
Chromium(III) acetylacetonate can be compared to other metal acetylacetonates, such as:
- Iron(III) acetylacetonate
- Cobalt(III) acetylacetonate
- Nickel(II) acetylacetonate
Uniqueness:
Properties
IUPAC Name |
chromium(3+);(E)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORPXLMBPOPPU-MUCWUPSWSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cr+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |
Record name | Chromium(III) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2499 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
21679-31-2 | |
Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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